molecular formula C11H14Cl2N2O2S B5791298 1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene

1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene

Cat. No.: B5791298
M. Wt: 309.2 g/mol
InChI Key: HQGXFMNKPHQRNU-RIYZIHGNSA-N
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Description

1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a diethylsulfamoyliminomethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene typically involves the following steps:

    Starting Material: The synthesis begins with 1,2-dichlorobenzene, which is commercially available.

    Formation of the Sulfamoyliminomethyl Group: The diethylsulfamoyliminomethyl group is introduced through a series of reactions involving the appropriate reagents and catalysts. This step may involve the use of diethylamine and formaldehyde under controlled conditions to form the desired group.

    Final Product Formation: The final step involves the coupling of the sulfamoyliminomethyl group with the 1,2-dichlorobenzene under specific reaction conditions, such as temperature, pressure, and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups.

Scientific Research Applications

1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-dichlorobenzene: A simpler compound with two chlorine atoms on a benzene ring.

    1,4-dichlorobenzene: Another isomer with chlorine atoms in the para position.

    1,2,4-trichlorobenzene: Contains three chlorine atoms on the benzene ring.

Uniqueness

1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene is unique due to the presence of the diethylsulfamoyliminomethyl group, which imparts distinct chemical properties and potential applications. This makes it different from other dichlorobenzene derivatives, which may not have the same reactivity or biological activity.

Properties

IUPAC Name

1,2-dichloro-4-[(E)-diethylsulfamoyliminomethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2S/c1-3-15(4-2)18(16,17)14-8-9-5-6-10(12)11(13)7-9/h5-8H,3-4H2,1-2H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGXFMNKPHQRNU-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N=CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)/N=C/C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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